2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride
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Overview
Description
2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to the phenyl ring and another methoxy group attached to the propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 2-methoxypropylamine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 2-methoxypropylamine in the presence of a suitable catalyst, such as an acid or base, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-(4-hydroxyphenyl)propan-1-amine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methoxyphenoxy)propan-1-amine: Lacks the methoxy group on the propan-1-amine chain.
2-Methoxy-3-(4-methoxyphenyl)propan-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
2-Methoxy-3-(4-methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C11H18ClNO2. This compound is characterized by a propan-1-amine backbone that is substituted with methoxy and phenyl groups, which contribute to its unique biological properties. Research has indicated that it may exhibit a variety of biological activities, particularly in the realms of neuropharmacology and inflammation modulation.
Property | Details |
---|---|
Molecular Formula | C11H18ClNO2 |
Molecular Weight | 233.73 g/mol |
Functional Groups | Methoxy, Phenyl |
Antidepressant Effects
Preliminary studies suggest that this compound may possess antidepressant properties. Its structural similarities to known antidepressants may allow it to interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This dual action could enhance its efficacy in treating mood disorders.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound have shown significant anti-inflammatory effects. For instance, studies on related compounds have demonstrated their ability to inhibit inflammatory markers and pathways in various cellular models. The modulation of protein kinase C and mitogen-activated protein kinase pathways has been observed, suggesting a mechanism through which this compound could exert anti-inflammatory effects .
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its interactions with neurotransmitter systems may involve:
- Serotonin Receptor Modulation : Potentially enhancing serotonergic signaling.
- Dopaminergic Pathway Interaction : Influencing dopamine levels and receptor activity.
These interactions warrant further exploration to fully elucidate their clinical significance.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Neuroprotective Effects : In animal models, compounds with similar structures have been shown to protect against dopaminergic cell loss induced by neurotoxins. For example, one study demonstrated that treatment with a related compound resulted in reduced behavioral impairments and inflammatory marker elevation in mice subjected to MPTP-induced neurodegeneration .
- Inflammation Reduction : Another study highlighted how related methoxy-substituted phenolic compounds inhibited inflammatory responses in human monocytic cells, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Properties
Molecular Formula |
C11H18ClNO2 |
---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
2-methoxy-3-(4-methoxyphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-13-10-5-3-9(4-6-10)7-11(8-12)14-2;/h3-6,11H,7-8,12H2,1-2H3;1H |
InChI Key |
OQDSTWIAWLNHJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN)OC.Cl |
Origin of Product |
United States |
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